
6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione, otherwise known as 6-APMD, is a heterocyclic compound that has a range of scientific and industrial applications. It is a highly versatile compound, with a wide range of potential uses, and has been studied extensively in recent years.
Aplicaciones Científicas De Investigación
Green Synthesis Methodology
A green method for synthesizing dihydrofuropyrido[2,3-d]pyrimidines involves 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione, aldehydes, and pyridinium ylides. This synthesis avoids chromatography and recrystallization, simplifying purification (Ahadi et al., 2014).
Novel Synthesis of Pyrimido[4,5-d]Pyrimidines
The reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary amines and aldehydes produces substituted pyrimido[4,5-d]pyrimidines. This process has been applied to create diverse pyrimido[4,5-d]pyrimidin-2,4-dione ring systems (Hamama et al., 2012).
Rhenium Tricarbonyl Core Complexes
Modifications of thymidine and uridine at the ribose positions, including reactions with 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, have led to novel rhenium tricarbonyl complexes. These complexes are characterized using various spectroscopic techniques (Wei et al., 2005).
Optical and Nonlinear Optical Applications
Novel pyrimidine-based bis-uracil derivatives synthesized from 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione show potential for optical and nonlinear optical (NLO) device fabrications. Their kinetic, thermal stabilities, and NLO properties were assessed computationally (Mohan et al., 2020).
Synthesis of Pyrimidine Derivatives
Research on synthesizing new pyrimidine derivatives, such as 7-amino-1,3-dimethyl-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile, contributes to the development of compounds with potential biological activities (Zhou et al., 2007).
Antimicrobial Activity of Pyrimidine Derivatives
6-Heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones, derived from 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, exhibit antimicrobial activity against various bacterial strains. This research provides insights into developing new antibacterial agents (Vlasov et al., 2022).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione involves the reaction of pyridine-4-carbaldehyde with urea to form 4-(pyridin-4-ylmethyl)urea, which is then reacted with ethyl cyanoacetate to form ethyl 6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione. The ethyl group is then removed using hydrochloric acid to yield the final product.", "Starting Materials": [ "Pyridine-4-carbaldehyde", "Urea", "Ethyl cyanoacetate", "Hydrochloric acid" ], "Reaction": [ "React pyridine-4-carbaldehyde with urea in ethanol to form 4-(pyridin-4-ylmethyl)urea", "React 4-(pyridin-4-ylmethyl)urea with ethyl cyanoacetate in ethanol to form ethyl 6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione", "Remove the ethyl group using hydrochloric acid to yield the final product" ] } | |
Número CAS |
179486-52-3 |
Fórmula molecular |
C10H10N4O2 |
Peso molecular |
218.216 |
Nombre IUPAC |
6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H10N4O2/c11-8-5-9(15)13-10(16)14(8)6-7-1-3-12-4-2-7/h1-5H,6,11H2,(H,13,15,16) |
Clave InChI |
BCQLLAQLHGKDGV-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1CN2C(=CC(=O)NC2=O)N |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



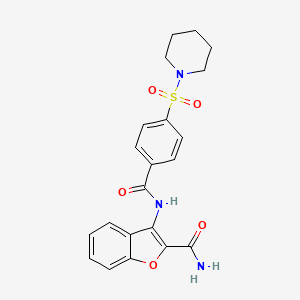
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-nitrobenzamide](/img/structure/B2468200.png)
![Ethyl 4-[[2-[5-(2-ethoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]amino]benzoate](/img/structure/B2468201.png)
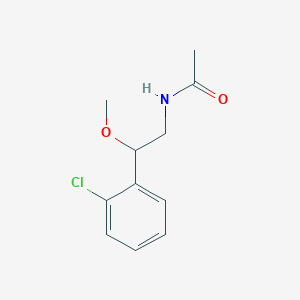
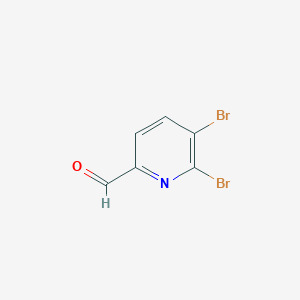
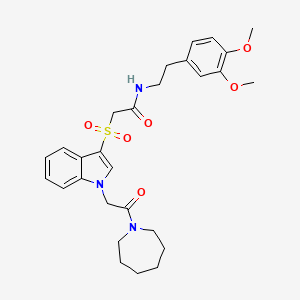
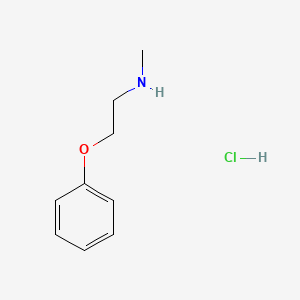
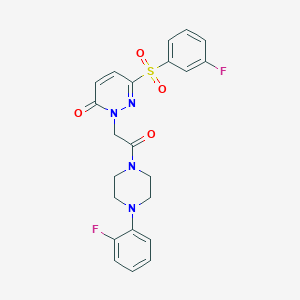
![3-(4-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2468210.png)
![2-[2-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]acetic acid hydrobromide](/img/structure/B2468212.png)
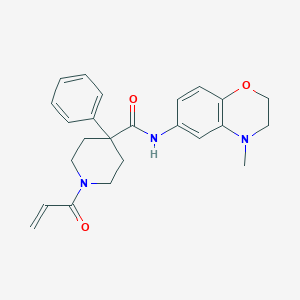
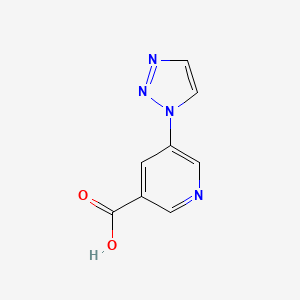
![(4-Butoxyphenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2468217.png)
![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-fluorophenyl)thiophene-2-carboxylate](/img/structure/B2468218.png)